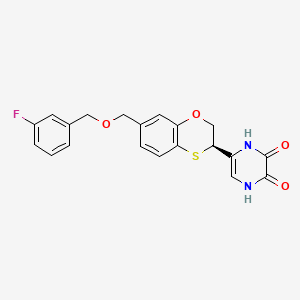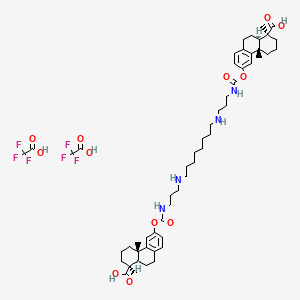
Antifungal agent 29
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal Agent 29 is a novel compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound has shown promise in both clinical and industrial applications due to its unique properties and mechanisms of action.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 29 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the condensation of a substituted benzaldehyde with a primary amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the core structure of this compound. Subsequent steps involve functional group modifications to enhance the antifungal activity of the compound.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: Antifungal Agent 29 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different antifungal properties.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially enhancing its activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can be employed to introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their antifungal activity to identify the most potent compounds.
科学的研究の応用
Antifungal Agent 29 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antifungal mechanisms and structure-activity relationships.
Biology: The compound is employed in research on fungal cell biology and the development of resistance mechanisms.
Medicine: this compound is being investigated for its potential use in treating fungal infections in humans and animals.
Industry: The compound is used in the development of antifungal coatings and materials to prevent fungal growth in various industrial settings.
作用機序
Antifungal Agent 29 exerts its effects by targeting specific pathways in fungal cells. The primary mechanism involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. By inhibiting the enzyme squalene epoxidase, this compound disrupts the production of ergosterol, leading to increased membrane permeability and cell death. Additionally, the compound may interfere with other cellular processes, such as DNA synthesis and cell wall formation, further enhancing its antifungal activity.
類似化合物との比較
Fluconazole: A widely used antifungal that also targets ergosterol biosynthesis but through a different enzyme, lanosterol 14α-demethylase.
Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, causing cell leakage and death.
Caspofungin: An echinocandin that inhibits β (1,3)-glucan synthesis, disrupting the fungal cell wall.
Uniqueness of Antifungal Agent 29: this compound is unique in its dual mechanism of action, targeting both ergosterol biosynthesis and other cellular processes. This dual targeting reduces the likelihood of resistance development and enhances the compound’s efficacy against a broader range of fungal pathogens. Additionally, its synthetic versatility allows for the creation of various derivatives with potentially improved properties.
特性
分子式 |
C54H76F6N4O12 |
|---|---|
分子量 |
1087.2 g/mol |
IUPAC名 |
(1S,4aS,10aR)-6-[3-[8-[3-[[(4bS,8S,8aR)-8-carboxy-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl]oxycarbonylamino]propylamino]octylamino]propylcarbamoyloxy]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H74N4O8.2C2HF3O2/c1-47-23-11-25-49(3,43(55)56)41(47)21-17-35-15-19-37(33-39(35)47)61-45(59)53-31-13-29-51-27-9-7-5-6-8-10-28-52-30-14-32-54-46(60)62-38-20-16-36-18-22-42-48(2,40(36)34-38)24-12-26-50(42,4)44(57)58;2*3-2(4,5)1(6)7/h15-16,19-20,33-34,41-42,51-52H,5-14,17-18,21-32H2,1-4H3,(H,53,59)(H,54,60)(H,55,56)(H,57,58);2*(H,6,7)/t41-,42-,47-,48-,49+,50+;;/m1../s1 |
InChIキー |
MDROFODAYFUEKR-FSGQHFSUSA-N |
異性体SMILES |
C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC(=O)NCCCNCCCCCCCCNCCCNC(=O)OC4=CC5=C(CC[C@@H]6[C@@]5(CCC[C@]6(C)C(=O)O)C)C=C4)(C)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC12CCCC(C1CCC3=C2C=C(C=C3)OC(=O)NCCCNCCCCCCCCNCCCNC(=O)OC4=CC5=C(CCC6C5(CCCC6(C)C(=O)O)C)C=C4)(C)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


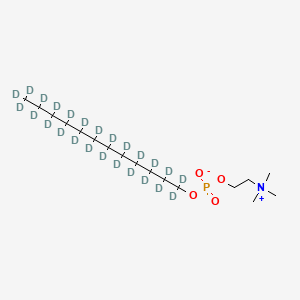


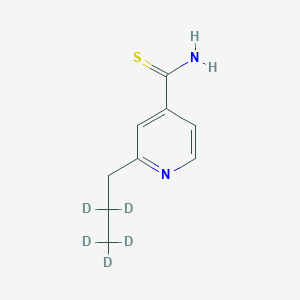
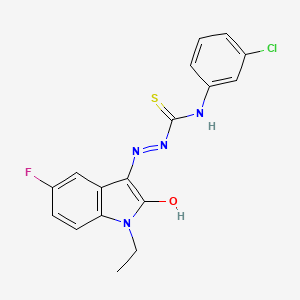

![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401619.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)
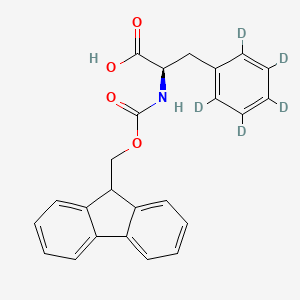
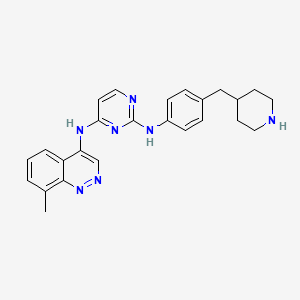
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)


